2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide
説明
This compound belongs to the acetamide-sulfonamide pharmacophore class, characterized by a 4-chlorophenoxy group linked to an acetamide backbone and a 5-ethyl-1,3,4-thiadiazole sulfamoyl moiety on the phenyl ring.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S2/c1-2-17-21-22-18(28-17)23-29(25,26)15-9-5-13(6-10-15)20-16(24)11-27-14-7-3-12(19)4-8-14/h3-10H,2,11H2,1H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUGLLYKORMMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, a process that is particularly important in triple-negative breast cancer (TNBC) cells.
Mode of Action
The compound acts as a GLS inhibitor . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, thereby reducing the production of glutathione (GSH). This amplifies the photodynamic effect of Chlorin e6 (Ce6), another component of the treatment.
Biochemical Pathways
The compound affects the glutamine metabolic pathway . Glutamine can be hydrolyzed by GLS into glutamate, which is then used to synthesize GSH. GSH is an important downstream product of the glutamine metabolic pathway that promotes the proliferation of TNBC. By inhibiting GLS, the compound disrupts this pathway, reducing GSH production and thereby inhibiting TNBC proliferation.
Pharmacokinetics
The compound is part of a self-assembled nanoparticle platform (bch nps), which also includes the photosensitizer ce6 and human serum albumin (hsa) as a shell. This platform is designed to effectively coordinate the intervention in glutamine metabolism for the treatment of TNBC.
生物活性
2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H16ClN3O2S |
| Molecular Weight | 325.81 g/mol |
| LogP | 3.999 |
| Polar Surface Area | 53.589 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its ability to inhibit various bacterial strains. For example, derivatives of thiadiazole have shown activity against Escherichia coli and Staphylococcus aureus , suggesting that the presence of the thiadiazole moiety enhances antimicrobial efficacy .
Anticancer Activity
Studies have indicated that compounds containing the thiadiazole structure can exhibit anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines without significant toxicity to normal cells . The mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.
Enzyme Inhibition
The compound has been reported to inhibit carbonic anhydrase isoenzymes, which play a critical role in various physiological processes, including respiration and acid-base balance. In comparative studies, certain derivatives exhibited higher inhibitory activity than traditional inhibitors like acetazolamide . This suggests a potential for developing new therapeutic agents targeting carbonic anhydrase-related disorders.
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing various thiadiazole derivatives showed that compounds with similar structural features to 2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for traditional antibiotics .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while the compound demonstrated effective biological activity at nanomolar concentrations, it remained non-cytotoxic at higher concentrations typically used in therapeutic settings. This characteristic is crucial for developing safe pharmacological agents .
- Anticancer Properties : A recent study evaluated the anticancer effects of thiadiazole derivatives on human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through mechanisms involving oxidative stress pathways .
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key structural features and physicochemical parameters is summarized below:
Key Observations :
- Ethyl vs. Methyl Substitution : The target compound’s ethyl group on the thiadiazole (vs. methyl in ) likely increases metabolic stability and lipophilicity, influencing pharmacokinetics .
- Core Heterocycle: Thiadiazole derivatives (target compound, ) contrast with thiazolidinones () in electronic properties, affecting binding to enzymatic targets like urease or carbonic anhydrase .
- Substituent Effects: Chlorophenoxy groups (target compound) vs. dichlorophenyl () or trifluoromethyl () alter steric bulk and electron-withdrawing capacity, modulating receptor interactions .
Enzyme Inhibition:
- Urease Inhibition : Compounds with sulfamoyl-phenylacetamide scaffolds (e.g., ) show urease inhibitory activity. The dichlorophenyl analog (Compound 8, ) exhibited IC₅₀ = 12.3 µM, while methyl-thiadiazole derivatives () had reduced activity, suggesting substituent size and polarity are critical .
- Anti-Hyperglycemic Activity: Thiazolidinone derivatives () demonstrated significant α-glucosidase inhibition (IC₅₀ = 1.8–4.2 µM), attributed to the dioxothiazolidinone core, unlike thiadiazole-based compounds .
Antimicrobial Activity:
- Imidazo-thiadiazole derivatives () showed potent antibacterial activity (MIC = 4–16 µg/mL against S. aureus), outperforming simpler thiadiazole-acetamides, likely due to the extended π-conjugated system .
Anti-Inflammatory/Analgesic Activity:
- Pyrazole-sulfonamide hybrids () exhibited anti-exudative activity comparable to diclofenac (10 mg/kg dose), but the target compound’s efficacy remains unstudied in this context .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
